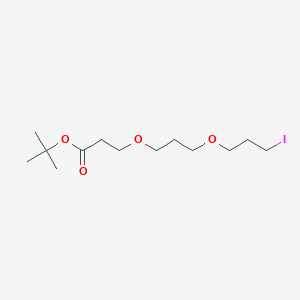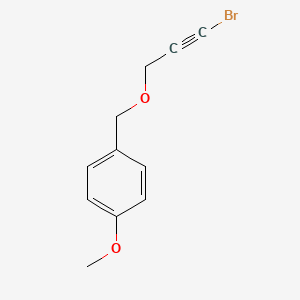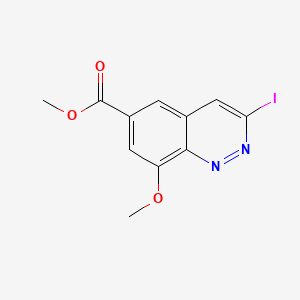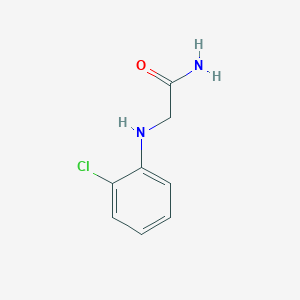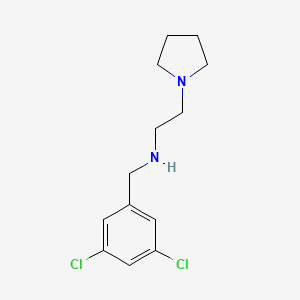
n-(3,5-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(3,5-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine: is a synthetic organic compound that features a dichlorobenzyl group and a pyrrolidine ring. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(3,5-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine typically involves the following steps:
Formation of the Dichlorobenzyl Intermediate: The starting material, 3,5-dichlorobenzyl chloride, is prepared by chlorination of benzyl chloride.
Nucleophilic Substitution: The 3,5-dichlorobenzyl chloride undergoes nucleophilic substitution with pyrrolidine to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.
Reduction: Reduction reactions could potentially reduce the dichlorobenzyl group to a benzyl group.
Substitution: The compound can participate in substitution reactions, especially at the benzyl chloride position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
n-(3,5-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Possible applications in the development of new materials or as a chemical reagent.
作用機序
The mechanism of action of n-(3,5-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The dichlorobenzyl group may enhance binding affinity to certain targets, while the pyrrolidine ring could influence the compound’s pharmacokinetic properties.
類似化合物との比較
Similar Compounds
- n-(3,4-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine
- n-(3,5-Dichlorobenzyl)-2-(morpholin-1-yl)ethan-1-amine
- n-(3,5-Dichlorobenzyl)-2-(piperidin-1-yl)ethan-1-amine
Uniqueness
n-(3,5-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine: is unique due to the specific positioning of the dichloro groups on the benzyl ring and the presence of the pyrrolidine ring. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.
特性
分子式 |
C13H18Cl2N2 |
|---|---|
分子量 |
273.20 g/mol |
IUPAC名 |
N-[(3,5-dichlorophenyl)methyl]-2-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C13H18Cl2N2/c14-12-7-11(8-13(15)9-12)10-16-3-6-17-4-1-2-5-17/h7-9,16H,1-6,10H2 |
InChIキー |
RNAWFIUOMITIAJ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCNCC2=CC(=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


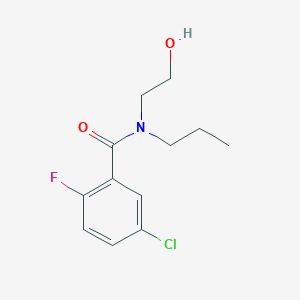
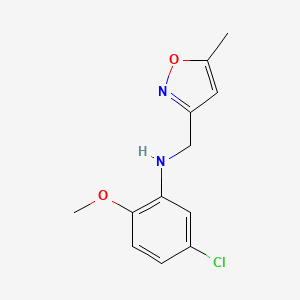



![diphenyl-[2-(2-phenylphenyl)phenyl]phosphane](/img/structure/B14911370.png)

